molecular formula C15H16N4O B1351901 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 72578-37-1

7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B1351901
CAS RN: 72578-37-1
M. Wt: 268.31 g/mol
InChI Key: WCUGJOJSGAXETJ-UHFFFAOYSA-N
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Description

“7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound that has been studied for its potential therapeutic applications12. It is a pyrrolopyrimidine derivative, a class of compounds known for their biological activity1. This compound has shown promising results in inhibiting certain kinases, which are proteins that play key roles in cellular processes2.



Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives, including “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine”, often involves a series of chemical reactions3. The synthetic routes for these compounds can be complex and may involve multiple steps3.



Molecular Structure Analysis

The molecular structure of “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is characterized by a pyrrolopyrimidine core, which is a fused ring system consisting of a pyrrole ring and a pyrimidine ring1. The compound also features a methoxyphenyl group and two methyl groups attached to the pyrrolopyrimidine core1.



Chemical Reactions Analysis

The chemical reactions involving “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are likely to be influenced by its molecular structure. The presence of functional groups such as the methoxyphenyl group and the methyl groups may affect the reactivity of the compound3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” would be influenced by its molecular structure. However, specific details about these properties are not available in the retrieved information.


Scientific Research Applications

NMR Characterization

A study provided chemical shift assignment for N‐substituted 6‐(4‐methoxyphenyl)‐7H‐pyrrolo[2, 3‐d]pyrimidin‐4‐amines, including fluorinated variants, using 1H, 13C, 19F, and 2D COSY, HMBC, and HSQC experiments. This research is significant for understanding the structural and electronic properties of these compounds (Sørum, Simić, Sundby, & Hoff, 2010).

Anti-inflammatory Activities

A series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activities. Some compounds, including variants of 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showed significant activities (Mohamed, Kamel, & Abd El-hameed, 2013).

Antimicrobial Agents

Certain pyrrole derivatives, including 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, were synthesized and evaluated for antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. Some of these compounds exhibited potent antimicrobial activity (Mohamed, El-Domany, & Abd El-hameed, 2009).

Pesticide Applications

Research on the synthesis of 7H‐Pyrrolo[2,3‐d]pyrimidin‐4‐amines included pesticide screenings, suggesting potential applications in this field (Jørgensen, Girgis, & Pedersen, 1985).

Synthesis and Chemical Reactions

Various studies have focused on the synthesis and reactions of compounds related to 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exploring different synthetic routes and chemical properties (Kurihara, Nasu, & Adachi, 1983).

Antifungal Effect

Research on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives, related to the compound , demonstrated antifungal effects against Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Additional Research

Further studies have explored different aspects of pyrrolo[2,3-d]pyrimidines, including their potential as ligands for receptors, synthesis methods, and as intermediates in organic reactions (Kim & Santilli, 1969; Khashi, Davoodnia, & Chamani, 2014; Martarello et al., 2001).

Safety And Hazards

The safety and hazards associated with “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Specific safety data for this compound is not available in the retrieved information4.


Future Directions

The future directions for research on “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” could include further exploration of its therapeutic potential, optimization of its synthesis, and detailed investigation of its mechanism of action5. Additionally, studies could also focus on evaluating its safety profile and determining its physical and chemical properties.


Please note that this analysis is based on the available information and may not cover all aspects of the compound. For a more comprehensive understanding, further research and expert consultation may be required.


properties

IUPAC Name

7-(4-methoxyphenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-9-10(2)19(11-4-6-12(20-3)7-5-11)15-13(9)14(16)17-8-18-15/h4-8H,1-3H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUGJOJSGAXETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407092
Record name 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS RN

72578-37-1
Record name 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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